4'-Azetidinomethyl-2-trifluoromethylbenzophenone
Description
4'-Azetidinomethyl-2-trifluoromethylbenzophenone (C₁₈H₁₆F₃NO) is a benzophenone derivative characterized by an azetidinomethyl group (-CH₂-azetidine) at the 4'-position of the benzophenone backbone and a trifluoromethyl (-CF₃) group at the 2-position. The azetidine moiety, a four-membered nitrogen-containing ring, enhances rigidity and may influence binding interactions in biological systems, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-5-2-1-4-15(16)17(23)14-8-6-13(7-9-14)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZWOXISUPYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642814 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-82-6 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Azetidinomethyl-2-trifluoromethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Azetidine Ring: The azetidine ring can be attached through a nucleophilic substitution reaction where an azetidine derivative reacts with the benzophenone core.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
4’-Azetidinomethyl-2-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4’-Azetidinomethyl-2-trifluoromethylbenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of 4'-Azetidinomethyl-2-Trifluoromethylbenzophenone
The compound shares its molecular formula (C₁₈H₁₆F₃NO) with several positional isomers, differing in the placement of the azetidinomethyl and trifluoromethyl groups (Table 1).
Table 1: Positional Isomers of this compound
Key Observations :
- Electronic Effects: The electron-withdrawing trifluoromethyl group at the 2-position could deactivate the benzophenone ring toward electrophilic substitution relative to analogs with CF₃ at the 3- or 4-positions .
Comparison with Other Benzophenone Derivatives
4-Azetidinomethyl-4'-Thiomethylbenzophenone (C₁₈H₁₉NOS)
- Structural Differences : Replaces the trifluoromethyl group with a thiomethyl (-SCH₃) group at the 4'-position.
- The sulfur atom may participate in hydrogen bonding or metal coordination .
- Applications : Thiomethyl-containing compounds are often explored in kinase inhibitors due to sulfur’s redox activity .
4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl)Benzophenone (C₁₉H₂₀BrFN₂O)
Physicochemical and Toxicological Data
Table 2: Comparative Physicochemical Properties
| Property | This compound | 4-Azetidinomethyl-4'-Thiomethylbenzophenone | 4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl)Benzophenone |
|---|---|---|---|
| Molecular Weight | ~327.3 g/mol | 297.41 g/mol | 398.28 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.1 (due to piperazine) |
| Solubility | Low in water, high in DMSO | Moderate in polar aprotic solvents | High in acidic aqueous solutions |
Toxicological Notes:
- Limited toxicological data are available for this compound. Preliminary safety reports advise caution due to unstudied metabolic pathways .
- Piperazinomethyl derivatives may exhibit neurotoxicity at high doses, as seen in related compounds .
Biological Activity
4'-Azetidinomethyl-2-trifluoromethylbenzophenone (CAS No. 898756-82-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzophenone backbone with an azetidine ring and a trifluoromethyl group. This unique structure contributes to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine moiety may play a crucial role in modulating these interactions, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation or apoptosis.
- Receptor Modulation : It may act on specific receptors, thereby influencing physiological responses related to cancer cell growth or microbial resistance.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its efficacy compared to standard chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 (Breast) | 5.0 | More potent than 5-FU |
| HepG2 (Liver) | 4.5 | Comparable to ellipticine |
| SK-LU-1 (Lung) | 6.0 | Less potent than doxorubicin |
The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression, as evidenced by flow cytometry assays that demonstrated increased sub-G1 phase populations in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 64 µg/mL.
These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies have explored the biological activity of Mannich bases derived from similar structures, emphasizing their potential as anticancer agents:
- Study on Mannich Bases : A series of Mannich bases derived from azetidine showed enhanced cytotoxicity against human colon cancer cell lines, indicating that structural modifications can significantly impact biological activity .
- Comparative Analysis : Research comparing this compound with other benzophenone derivatives revealed that compounds with trifluoromethyl substitutions consistently exhibited superior anticancer properties due to increased metabolic stability and lipophilicity.
Research Applications
The potential applications of this compound extend beyond basic research into practical medicinal chemistry:
- Drug Development : As a lead compound for developing new anticancer therapies.
- Chemical Synthesis : Utilized as a building block in synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
